molecular formula C20H24ClN3OS B4600748 N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide

N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide

Cat. No.: B4600748
M. Wt: 389.9 g/mol
InChI Key: ULFSEZIPIRNWAN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1328613 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Synthesis for HIV-1 Treatment

One significant application of compounds related to N-(4-chlorobenzyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including bis(heteroaryl)piperazines (BHAPs), have shown potent inhibitory effects against the HIV-1 reverse transcriptase enzyme, making them valuable in the search for effective HIV-1 treatments. Extensive preclinical evaluations have led to the identification of several candidates for clinical evaluation, highlighting the potential of these compounds in contributing to the fight against HIV-1 (Romero et al., 1994).

Chemical Synthesis Methods

The compound's structure has relevance in the development of new chemical synthesis methods. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has been developed. This method demonstrates the utility of derivatives related to this compound in facilitating chemical reactions, offering a practical route for synthesizing p-methoxybenzyl ethers from acid- and alkali-labile alcohols (Yamada et al., 2013).

Antimicrobial Activities

Another application is found in antimicrobial research, where derivatives of 1,2,4-Triazole, synthesized from reactions involving compounds structurally similar to this compound, have shown promising antimicrobial activities. This suggests potential uses in developing new antimicrobial agents to combat resistant strains of microorganisms (Bektaş et al., 2010).

Catalysis and Ligand Design

The compound's derivatives have been utilized in catalysis, serving as ligands in Cu-catalyzed N-arylation of imidazoles in water. This application underscores the versatility of these compounds in facilitating chemical transformations, offering an efficient and environmentally friendly approach to synthesizing arylated imidazoles, which are valuable in pharmaceutical and materials science (Zhu et al., 2010).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-25-19-4-2-3-17(13-19)15-23-9-11-24(12-10-23)20(26)22-14-16-5-7-18(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFSEZIPIRNWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.